

# Application Notes and Protocols for cFos Induction Following Deschloroclozapine (DCZ) Administration

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Compound of Interest		
Compound Name:	Deschloroclozapine	
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These application notes provide a detailed protocol for inducing and detecting the immediate early gene cFos as a marker of neuronal activation following the administration of **Deschloroclozapine** (DCZ), a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This protocol is intended for researchers, scientists, and drug development professionals working with chemogenetic tools to modulate neuronal activity.

# **Principle**

DREADDs are genetically modified G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic ligands. The most commonly used DREADDs for neuronal activation is the human M3 muscarinic receptor modified to be activated by DCZ (hM3Dq). Upon binding of DCZ to hM3Dq, the Gq signaling pathway is initiated, leading to the activation of phospholipase C, an increase in intracellular calcium, and subsequent activation of transcription factors that drive the expression of immediate early genes like cFos. The detection of cFos protein via immunohistochemistry (IHC) serves as a robust indicator of recent neuronal activity in DREADD-expressing neurons. **Deschloroclozapine** is a newer DREADD agonist with high potency and selectivity, allowing for effective cFos induction at low doses.[1][2][3]

# **Data Presentation**



Table 1: Quantitative Data on DCZ-Induced cFos Expression in Rodents

Animal Model	DCZ Dose (mg/kg)	Route of Administr ation	Time After Administr ation (min)	Brain Region	% of DREADD- expressin g cells also cFos- positive	Referenc e
Male Long- Evans Rats	0.1	Intraperiton eal (i.p.)	~90	Central Amygdala (CeA)	77.58 ± 3.39	[4]
OXT- hM3Dq- mCherry Transgenic Rats	0.1	Subcutane ous (s.c.)	Not specified	Supraoptic Nucleus (SON)	97.3 ± 0.9	[5]
OXT- hM3Dq- mCherry Transgenic Rats	0.1	Subcutane ous (s.c.)	Not specified	Paraventric ular Nucleus (PVN)	96.8 ± 0.4	[5]
Mice	0.1	Intraperiton eal (i.p.)	90	Ventral Hippocamp us (vHPC)	Significantl y increased vs. control	[6]

Table 2: Comparison of cFos Induction by DCZ and CNO in OXT-hM3Dq-mCherry Transgenic Rats



Agonist	Dose (mg/kg)	Route of Administrat ion	Brain Region	% of hM3Dq- mCherry neurons also Fos- positive	Reference
Vehicle	-	Subcutaneou s (s.c.)	SON	0.7 ± 0.3	[5]
CNO	1	Subcutaneou s (s.c.)	SON	98.3 ± 0.7	[5]
DCZ	0.1	Subcutaneou s (s.c.)	SON	97.3 ± 0.9	[5]
Vehicle	-	Subcutaneou s (s.c.)	PVN	0.6 ± 0.4	[5]
CNO	1	Subcutaneou s (s.c.)	PVN	95.8 ± 1.2	[5]
DCZ	0.1	Subcutaneou s (s.c.)	PVN	96.8 ± 0.4	[5]

# **Experimental Protocols**

## **Protocol 1: In Vivo cFos Induction in Rodents**

This protocol describes the steps for administering DCZ to rodents expressing hM3Dq DREADDs to induce cFos expression.

#### Materials:

- Animals expressing hM3Dq in the desired neuronal population (e.g., via viral vector injection or transgenic lines)
- Deschloroclozapine (DCZ)
- Sterile saline (0.9% NaCl)



- Dimethyl sulfoxide (DMSO, if required for dissolving DCZ)
- Injection syringes and needles
- Animal handling and restraint equipment

#### Procedure:

- Animal Habituation: For at least 3 consecutive days prior to the experiment, habituate the animals to handling and mock injections (e.g., intraperitoneal injections of sterile saline) to minimize stress-induced cFos expression.
- DCZ Preparation: Prepare a stock solution of DCZ. DCZ can be dissolved in 0.9% saline.[1] For compounds that are difficult to dissolve, a small amount of DMSO can be used, followed by dilution in saline. The final concentration of DMSO should be kept to a minimum.
- DCZ Administration: Administer DCZ to the animals via the desired route. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common. A typical effective dose for robust cFos induction in rats and mice is 0.1 mg/kg.[1][5][8]
- Incubation Period: Following DCZ administration, return the animals to their home cages and leave them undisturbed for a period of 90 minutes to allow for peak cFos protein expression.
   [6]
- Perfusion and Tissue Collection: After the incubation period, deeply anesthetize the animals and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS to fix the brain tissue.
- Post-fixation and Cryoprotection: Extract the brain and post-fix it in 4% PFA overnight at 4°C. Subsequently, transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.[1]

## **Protocol 2: Immunohistochemistry for cFos Detection**

This protocol outlines the steps for staining brain sections to visualize cFos-positive neurons.

Materials:



- · Cryostat or vibratome for sectioning
- Microscope slides
- Phosphate-buffered saline (PBS)
- PBST (PBS with Triton X-100, e.g., 0.3%)
- Blocking solution (e.g., 5-10% normal goat serum in PBST)
- Primary antibody: anti-cFos antibody (e.g., rabbit polyclonal)
- Secondary antibody: fluorescently-labeled anti-rabbit IgG
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- · Mounting medium

#### Procedure:

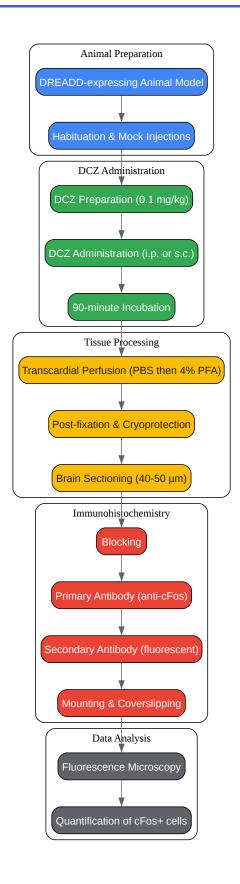
- Sectioning: Cut 40-50 μm thick coronal or sagittal sections of the brain using a cryostat or vibratome.[9]
- Washing: Wash the free-floating sections three times in PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the sections in blocking solution for 1-2 hours at room temperature.
- Primary Antibody Incubation: Incubate the sections in the primary antibody solution (anticFos antibody diluted in blocking solution) overnight to 72 hours at 4°C with gentle agitation.
   [9]
- Washing: Wash the sections three times in PBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the sections in the secondary antibody solution (fluorescently-labeled secondary antibody diluted in blocking solution) for 1-2 hours at room temperature, protected from light.



- Washing: Wash the sections three times in PBS for 10 minutes each, protected from light.
- Counterstaining: Incubate the sections in DAPI solution for 5-10 minutes to stain cell nuclei.
- Mounting: Mount the sections onto microscope slides and coverslip using an appropriate mounting medium.
- Imaging and Analysis: Visualize the stained sections using a fluorescence or confocal microscope. Quantify the number of cFos-positive cells in the region of interest.

# **Visualizations**

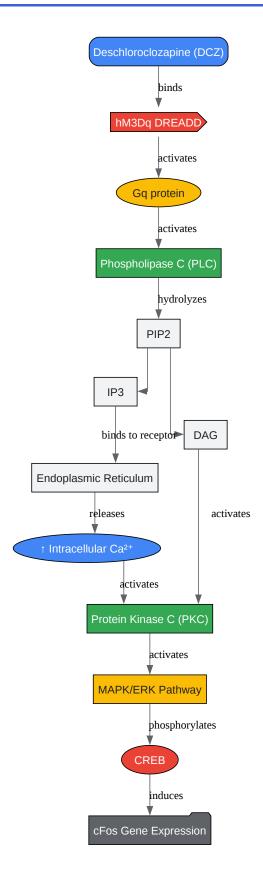




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Caption: Experimental workflow for DCZ-induced cFos expression analysis.





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Caption: Signaling pathway of DCZ-induced cFos expression via hM3Dq.



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